molecular formula C13H9Cl2F B2486122 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene CAS No. 64583-39-7

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene

Cat. No.: B2486122
CAS No.: 64583-39-7
M. Wt: 255.11
InChI Key: QTAHMFOVBVDJRU-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a chlorine atom and a chloromethyl group, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene can be synthesized through a multi-step process involving the chlorination of 4-fluorotoluene followed by a Friedel-Crafts alkylation reaction. The general synthetic route involves:

    Chlorination of 4-fluorotoluene: This step involves the reaction of 4-fluorotoluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1-chloro-4-fluorotoluene.

    Friedel-Crafts Alkylation: The 1-chloro-4-fluorotoluene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Corresponding substituted derivatives such as 1-hydroxy-4-(chloro(4-fluorophenyl)methyl)benzene.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or bromo derivatives of the compound.

    Oxidation: Carboxylic acids or ketones derived from the oxidation of the methyl group.

Scientific Research Applications

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive compounds.

    Chemical Research: The compound is used as a model substrate in studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chlorine atom.

    Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion) followed by the loss of a proton to restore aromaticity.

    Oxidation: The mechanism involves the transfer of electrons from the compound to the oxidizing agent, resulting in the formation of oxidized products.

Comparison with Similar Compounds

1-Chloro-4-(chloro(4-fluorophenyl)methyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-fluorobenzene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    1-Chloro-4-(phenylethynyl)benzene: Contains an ethynyl group instead of a chloromethyl group, leading to different reactivity and applications.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of a chloromethyl group, resulting in different electronic and steric properties.

Properties

IUPAC Name

1-chloro-4-[chloro-(4-fluorophenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F/c14-11-5-1-9(2-6-11)13(15)10-3-7-12(16)8-4-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHMFOVBVDJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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